![molecular formula C18H17N3O3S2 B3464380 4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3464380.png)
4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide
Overview
Description
4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide, also known as "compound A," is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based compounds and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of compound A involves the inhibition of Hsp90 activity. Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many proteins, including those involved in cancer cell growth and survival. By inhibiting Hsp90, compound A disrupts the function of these proteins and leads to the death of cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound A in lab experiments is its potency and specificity. The compound has been shown to have a high affinity for Hsp90 and is able to inhibit its activity at low concentrations. This makes it an ideal tool for studying the role of Hsp90 in various cellular processes. However, one limitation of using compound A is its toxicity. The compound has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of compound A. One area of research is in the development of analogs of the compound with improved potency and selectivity. Another area of research is in the identification of novel targets of the compound, which may lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases. Additionally, the use of compound A in combination with other drugs may enhance its efficacy and reduce its toxicity, which may lead to the development of more effective cancer treatments.
Scientific Research Applications
Compound A has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that compound A has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the activity of a protein called Hsp90, which is involved in the growth and survival of cancer cells.
properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-phenyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12-8-10-15(11-9-12)26(23,24)21-18-19-13(2)16(25-18)17(22)20-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAJWVQJQKFRMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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